Cas no 19555-48-7 (5-Nitro-2-(pyrrolidin-1-yl)benzoic acid)
5-Nitro-2-(pyrrolidin-1-yl)benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid
- 5-nitro-2-(1-pyrrolidinyl)Benzoic acid
- 5-nitro-2-pyrrolidin-1-ylbenzoic acid
- Benzoic acid,5-nitro-2-(1-pyrrolidinyl)-
- 5-nitro-2-pyrrolidin-1-yl-benzoic Acid
- 5-nitro-2-pyrrolidin-1-ylbenzoic acid(SALTDATA: FREE)
- 5-nitro-2-pyrrolidino-benzoic acid
- 5-nitro-2-pyrrolidinylbenzoic acid
- CHEMBRDG-BB 6452672
- RARECHEM AL BE 1093
- 5-NITRO-2-(1-PYRROLIDINYL)BENZENECARBOXYLIC ACID
- 7Y-0712
- DTXSID60369382
- SR-01000234960-1
- Oprea1_459372
- Z55982515
- RQSZZLSHECUEDX-UHFFFAOYSA-N
- SCHEMBL10502203
- FT-0678157
- 19555-48-7
- MFCD01764471
- CS-0307714
- (4-METHYL-1-OXOPHTHALAZIN-2(1H)-YL)ACETICACID
- Cambridge id 6452672
- SR-01000234960
- AKOS000113908
- BB 0244161
- A880129
- J-517867
- EN300-05577
- STL377104
- BBL025657
- DB-065887
- DTXCID60320418
- 873-713-5
- UAA55548
-
- MDL: MFCD01764471
- Inchi: 1S/C11H12N2O4/c14-11(15)9-7-8(13(16)17)3-4-10(9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,14,15)
- InChI Key: RQSZZLSHECUEDX-UHFFFAOYSA-N
- SMILES: OC(C1C=C(C=CC=1N1CCCC1)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 236.08000
- Monoisotopic Mass: 236.08
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 309
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 86.4A^2
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Melting Point: 220
- Boiling Point: 446.4±40.0 °C at 760 mmHg
- Flash Point: 223.8±27.3 °C
- PSA: 86.36000
- LogP: 2.48140
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
5-Nitro-2-(pyrrolidin-1-yl)benzoic acid Security Information
- Signal Word:warning
- Hazard Statement: Irritant
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Nitro-2-(pyrrolidin-1-yl)benzoic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Nitro-2-(pyrrolidin-1-yl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109005149-5g |
5-Nitro-2-(pyrrolidin-1-yl)benzoic acid |
19555-48-7 | 95% | 5g |
$354.00 | 2023-09-02 | |
| Fluorochem | 033984-2g |
5-Nitro-2-(pyrrolidin-1-yl)benzoic acid |
19555-48-7 | 95% | 2g |
£107.00 | 2022-03-01 | |
| Fluorochem | 033984-5g |
5-Nitro-2-(pyrrolidin-1-yl)benzoic acid |
19555-48-7 | 95% | 5g |
£167.00 | 2022-03-01 | |
| Chemenu | CM305966-5g |
5-Nitro-2-(pyrrolidin-1-yl)benzoic acid |
19555-48-7 | 95% | 5g |
$331 | 2021-08-18 | |
| Chemenu | CM305966-5g |
5-Nitro-2-(pyrrolidin-1-yl)benzoic acid |
19555-48-7 | 95% | 5g |
$331 | 2023-02-18 | |
| Fluorochem | 033984-1g |
5-Nitro-2-(pyrrolidin-1-yl)benzoic acid |
19555-48-7 | 95% | 1g |
£60.00 | 2022-03-01 | |
| abcr | AB257809-1 g |
5-Nitro-2-(1-pyrrolidinyl)benzenecarboxylic acid, 95%; . |
19555-48-7 | 95% | 1g |
€128.10 | 2023-04-27 | |
| TRC | N498503-50mg |
5-Nitro-2-(1-pyrrolidinyl)benzenecarboxylic Acid |
19555-48-7 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N498503-100mg |
5-Nitro-2-(1-pyrrolidinyl)benzenecarboxylic Acid |
19555-48-7 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | N498503-500mg |
5-Nitro-2-(1-pyrrolidinyl)benzenecarboxylic Acid |
19555-48-7 | 500mg |
$ 80.00 | 2022-06-03 |
5-Nitro-2-(pyrrolidin-1-yl)benzoic acid Suppliers
5-Nitro-2-(pyrrolidin-1-yl)benzoic acid Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid
Recent Advances in the Study of 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid (CAS: 19555-48-7)
The compound 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid (CAS: 19555-48-7) has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This nitro-substituted benzoic acid derivative exhibits unique chemical properties that make it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, structural characterization, and biological activities, shedding light on its mechanism of action and potential uses in treating diseases such as cancer, inflammation, and infectious diseases.
One of the key areas of research has been the optimization of synthetic routes for 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, high-yield synthesis method using palladium-catalyzed coupling reactions. This method not only improves the scalability of production but also enhances the purity of the final product, which is critical for pharmaceutical applications. The study also highlighted the compound's stability under various physiological conditions, making it suitable for further preclinical evaluation.
In terms of biological activity, recent in vitro and in vivo studies have revealed that 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid exhibits potent inhibitory effects on specific enzymes involved in inflammatory pathways. For instance, a 2024 study in Bioorganic & Medicinal Chemistry Letters reported that the compound acts as a selective inhibitor of cyclooxygenase-2 (COX-2), with an IC50 value of 0.8 µM. This suggests its potential as a lead compound for developing new anti-inflammatory drugs with fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Another promising avenue of research involves the compound's anticancer properties. A recent preprint on bioRxiv (2024) described how 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid induces apoptosis in certain cancer cell lines by modulating the activity of key signaling proteins, such as p53 and Bcl-2. The study also noted that the compound shows selective cytotoxicity towards cancer cells while sparing normal cells, a highly desirable trait in anticancer drug development. These findings have sparked interest in further exploring its mechanism of action and potential synergies with existing chemotherapeutic agents.
Despite these promising results, challenges remain in the development of 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid as a therapeutic agent. Pharmacokinetic studies indicate that the compound has moderate bioavailability and may require formulation optimization to improve its absorption and distribution. Additionally, more extensive toxicology studies are needed to fully assess its safety profile. However, the growing body of research underscores the compound's potential and highlights the need for continued investigation into its applications in drug discovery and development.
In conclusion, 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid (CAS: 19555-48-7) represents a versatile and promising compound in the field of medicinal chemistry. Its unique structural features and diverse biological activities make it a valuable subject for ongoing research. Future studies should focus on optimizing its pharmacological properties, elucidating its molecular targets, and exploring its therapeutic potential in various disease models. As the scientific community continues to uncover its capabilities, this compound may well emerge as a key player in the development of next-generation therapeutics.
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